molecular formula C21H30O5 B12412656 Hydrocortisone-d7

Hydrocortisone-d7

Cat. No.: B12412656
M. Wt: 369.5 g/mol
InChI Key: JYGXADMDTFJGBT-BCRCSIFJSA-N
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Description

Systematic Nomenclature and IUPAC Conventions for Deuterated Steroids

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for deuterated steroids follows established rules for isotopic substitution and stereochemical description. For Hydrocortisone-2,2,4,6,6,21,21-d7, the systematic name is:
(8S,9S,10R,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one .

Key aspects of the nomenclature include:

  • Deuterium labeling : The prefix "pentadeuterio" indicates five deuterium atoms at positions 2, 2, 4, 6, and 6, while "dideuterio" specifies two deuterium atoms at position 21.
  • Stereochemical descriptors : The R/S configuration at seven chiral centers (C8, C9, C10, C11, C13, C14, C17) defines the three-dimensional arrangement of the steroid nucleus.
  • Functional groups : The hydroxyl (-OH) groups at C11 and C17, the ketone (=O) at C3, and the methyl groups at C10 and C13 are retained from native cortisol.

This nomenclature aligns with IUPAC guidelines for isotopic substitution, where deuterium is explicitly denoted using locants and multipliers (e.g., "d7") .

Molecular Formula and Isotopic Distribution Analysis

The molecular formula of Hydrocortisone-2,2,4,6,6,21,21-d7 is C₂₁H₂₃D₇O₅ , with a molecular weight of 369.5 g/mol . Key features of its isotopic composition include:

Property Hydrocortisone-d7 Native Cortisol (C₂₁H₃₀O₅)
Molecular formula C₂₁H₂₃D₇O₅ C₂₁H₃₀O₅
Molecular weight (g/mol) 369.5 362.46
Deuterium substitution 7 atoms 0 atoms

The isotopic distribution arises from the replacement of seven hydrogen atoms with deuterium at positions 2, 4, 6, and 21. Deuterium’s natural abundance (0.0156%) is negligible compared to the synthetic enrichment in this compound, which approaches ~99% isotopic purity at labeled positions . Mass spectrometric analysis would reveal a distinct isotopic pattern, with the [M+H]⁺ ion shifted by +7 Da relative to native cortisol.

Comparative Structural Features: Deuterium Substitution vs. Native Cortisol

This compound retains the core structure of cortisol—a cyclopentanoperhydrophenanthrene skeleton with hydroxyl, ketone, and methyl groups—but differs in specific deuterium substitutions:

  • Positions of deuterium :

    • C2 and C6 : Deuterium replaces hydrogen in the axial positions of ring A, reducing vibrational modes and increasing bond stability.
    • C4 : A single deuterium substitution in ring B.
    • C21 : Two deuterium atoms on the hydroxymethyl side chain, altering the electronic environment of the C20 ketone group .
  • Impact on chemical properties :

    • Bond strength : C–D bonds exhibit ~5–10% greater bond dissociation energy than C–H bonds due to deuterium’s higher mass and smaller zero-point energy .
    • Metabolic stability : Deuterium substitution at positions involved in cortisol’s oxidative metabolism (e.g., C21) may slow enzymatic degradation, though this requires further study.
  • Stereochemical considerations :

    • The β-configuration of the hydroxyl group at C11 and the α-configuration of the hydroxyl at C17 remain unchanged, preserving glucocorticoid receptor binding affinity .

The structural modifications in this compound make it a valuable tool for isotope-effect studies and metabolic tracing without altering the core biological activity of cortisol .

Properties

Molecular Formula

C21H30O5

Molecular Weight

369.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,11D2

InChI Key

JYGXADMDTFJGBT-BCRCSIFJSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydrocortisone-d7 involves the incorporation of deuterium atoms into the hydrocortisone molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Chemical Synthesis: This involves the stepwise synthesis of hydrocortisone with deuterium-labeled precursors. The process includes multiple steps of organic reactions, such as oxidation, reduction, and protection-deprotection sequences.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterium-labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications.

Chemical Reactions Analysis

Hydrocortisone-d7 undergoes various chemical reactions similar to its non-labeled counterpart. These reactions include:

    Oxidation: this compound can be oxidized to form cortisone-d7. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield tetrathis compound. Reducing agents such as sodium borohydride (NaBH4) are commonly used.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups. For example, halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Cortisone-d7: Formed through oxidation.

    Tetrathis compound: Formed through reduction.

    Halogenated derivatives: Formed through substitution reactions.

Scientific Research Applications

Endocrine Research

Hydrocortisone-2,2,4,6,6,21,21-d7 is instrumental in studying adrenal insufficiency and related disorders. In a study focused on patients with congenital adrenal hyperplasia (CAH), hydrocortisone was administered to assess its effects on serum cortisol levels during stress conditions. The findings indicated that continuous intravenous administration maintained cortisol concentrations necessary to prevent adrenal crises during major stress events such as surgery or sepsis .

Table 1: Hydrocortisone Administration Modes in Stress Conditions

Administration ModeDosageMedian Serum Cortisol Concentration
Continuous Intravenous Infusion200 mg over 24 hoursMaintained required range
Oral Tablets50 mg every 6 hoursVariable
Intramuscular Injection50 mg every 6 hoursVariable

Pharmacokinetic Studies

The isotopic labeling of hydrocortisone allows researchers to conduct detailed pharmacokinetic studies. The deuterated form facilitates the differentiation between endogenous and administered steroids in metabolic pathways. This is particularly useful in assessing the metabolism of glucocorticoids and their pharmacological effects in various conditions .

In a comparative study on endogenous corticosteroid production in patients with adrenal insufficiency, hydrocortisone was administered in varying doses to evaluate its bioequivalence and impact on serum cortisol levels. The results demonstrated significant variations based on dosage and administration route .

Immunological Applications

Hydrocortisone-2,2,4,6,6,21,21-d7 is also utilized in immunological research due to its anti-inflammatory properties. It binds to the glucocorticoid receptor to modulate immune responses by inhibiting inflammatory pathways. This application is critical for understanding corticosteroid allergies and developing better therapeutic strategies for allergic conditions .

Table 2: Immunological Effects of Hydrocortisone

EffectMechanismOutcome
Inhibition of InflammationInhibition of phospholipase A2Reduced leukocyte migration
Modulation of Gene ExpressionAlteration of transcription factorsDecreased production of pro-inflammatory cytokines

Clinical Case Studies

Several case studies highlight the clinical relevance of hydrocortisone-2,2,4,6,6,21,21-d7:

  • Case Study on Adrenal Crisis Prevention : Patients with adrenal insufficiency were monitored during stress events. Those receiving continuous intravenous hydrocortisone showed significantly lower rates of adrenal crisis compared to those receiving oral or intramuscular doses .
  • Corticosteroid Allergy Diagnosis : A study emphasized the importance of late patch test readings for diagnosing allergic contact dermatitis to corticosteroids like hydrocortisone. The delayed positive reactions observed underscore the need for careful monitoring in patients using topical corticosteroids .

Mechanism of Action

Hydrocortisone-d7 exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to changes in gene expression, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include cytokines, enzymes, and other proteins involved in the inflammatory response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrocortisone (Cortisol)

Hydrocortisone (C₂₁H₃₀O₅) is the non-deuterated form of cortisol, serving as both an endogenous hormone and a therapeutic agent. Key distinctions include:

Property Hydrocortisone Hydrocortisone-d7
Molecular Weight 362.46 g/mol 369.503 g/mol
Isotopic Labeling None Deuterated (D7)
Primary Use Therapeutic replacement Analytical standard for MS
Half-Life 8–12 hours (oral/immediate-release) Identical pharmacokinetics to cortisol but used as a tracer
Bioavailability ~100% (oral) Used to measure endogenous cortisol dynamics

This compound mirrors the pharmacokinetic and metabolic properties of hydrocortisone but is distinguished by its isotopic labeling, which allows researchers to differentiate administered cortisol from endogenous production in clinical studies .

Dexamethasone

Dexamethasone is a synthetic, long-acting glucocorticoid with 25-fold higher anti-inflammatory potency than hydrocortisone :

Property Hydrocortisone Dexamethasone
Anti-inflammatory Potency 1 (reference) 25
Mineralocorticoid Effect Yes (moderate) No
Half-Life 8–12 hours 36–72 hours
Equivalent Dose 20 mg 0.75 mg
Albumin Binding Low affinity High affinity

Unlike this compound, dexamethasone is used therapeutically for conditions requiring prolonged immunosuppression (e.g., autoimmune diseases, cerebral edema). Its lack of mineralocorticoid activity reduces sodium-retention side effects but limits utility in adrenal insufficiency (AI) management .

Dual-Release Hydrocortisone (DR-HC)

DR-HC (e.g., Plenadren®) is a modified-release formulation designed to mimic physiological cortisol rhythms. Key differences from conventional hydrocortisone and this compound include:

Property Immediate-Release HC DR-HC
Peak Plasma Concentration 1–2 hours post-dose 0.5 hours (initial release) + sustained release
Cortisol Profile Multiple peaks/troughs Mimics endogenous rhythm
Clinical Outcomes Higher cardiovascular risk Improved QoL, metabolic parameters

DR-HC avoids supraphysiological cortisol peaks (e.g., >596 nmol/L salivary cortisol after 20 mg hydrocortisone ), reducing long-term complications.

Prednisolone and Cortisone Acetate

Prednisolone (4× potency of hydrocortisone) and cortisone acetate (CA) are intermediate-acting glucocorticoids. Comparatively:

Property Hydrocortisone Prednisolone Cortisone Acetate
Potency 1 4 0.8 (requires hepatic conversion)
Half-Life 8–12 hours 18–36 hours 8–12 hours
Mineralocorticoid Effect Yes Moderate Yes

Prednisolone’s prolonged action increases risks of iatrogenic Cushing’s syndrome, while CA’s reliance on hepatic activation limits use in liver disease. This compound remains unique in enabling precise metabolic studies of these compounds .

Analytical and Metabolic Comparisons

This compound is critical in resolving analytical challenges, such as distinguishing cortisol from isomeric steroids (e.g., 21-deoxycortisol) in congenital adrenal hyperplasia (CAH) diagnosis . For example:

Analyte Baseline (nmol/L) Post-HC Administration
Cortisol (F) 20–800 47–164 (salivary)
21-Deoxycortisol (21DF) <1 7–10 (pathological in CAH)

Deuterated cortisol also facilitates studies on drug interactions (e.g., mitotane-induced cortisol hydroxylation ) and neonatal cortisol metabolism .

Biological Activity

Hydrocortisone-2,2,4,6,6,21,21-d7, commonly referred to as Hydrocortisone-d7, is a deuterated form of hydrocortisone. This compound has garnered attention due to its unique isotopic labeling, which enhances its stability and allows for precise tracking in biological studies. Understanding the biological activity of this compound is crucial for its applications in research and clinical settings.

This compound has the molecular formula C21H21D7O5 and a molecular weight of approximately 367.49 g/mol. The introduction of seven deuterium atoms modifies the mass of the molecule without significantly altering its biological activity. This modification is beneficial for studying metabolic pathways and pharmacokinetics without interference from endogenous steroids.

This compound exerts its biological effects primarily through binding to the glucocorticoid receptor (GR). This interaction leads to several downstream effects:

  • Anti-inflammatory Effects : It inhibits phospholipase A2 and other inflammatory transcription factors such as NF-kappa B.
  • Immunosuppressive Effects : The compound promotes the expression of anti-inflammatory genes like interleukin-10.
  • Regulation of Metabolism : It plays a role in glucose metabolism and modulates stress responses .

Pharmacokinetics

Research on this compound has provided insights into its pharmacokinetic properties:

  • Absorption and Bioavailability : Studies indicate that this compound has high bioavailability similar to that of natural hydrocortisone. For instance, a study on oral hydrocortisone showed an absolute bioavailability of approximately 94.2% after morning doses .
  • Distribution : The volume of distribution for total hydrocortisone is about 39.82 L, indicating extensive tissue distribution .
  • Metabolism : Hydrocortisone is metabolized via several pathways involving cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities .

Case Studies

  • Congenital Adrenal Hyperplasia :
    A study evaluated the bioavailability of oral hydrocortisone in patients with congenital adrenal hyperplasia. It found that high doses could lead to supraphysiological cortisol concentrations within 1-2 hours post-administration. This finding emphasizes the importance of understanding dosing regimens based on pharmacokinetic parameters .
  • Inflammatory Conditions :
    Research involving patients with inflammatory diseases has shown that this compound effectively reduces inflammation markers and improves clinical outcomes when administered appropriately .

Comparative Analysis

PropertyThis compoundNatural Hydrocortisone
Molecular FormulaC21H21D7O5C21H30O5
Molecular Weight367.49 g/mol362.46 g/mol
Bioavailability~94% (oral)~90% (oral)
Volume of Distribution39.82 L39.82 L
Protein Binding~90%~90%

Q & A

Q. Basic Research Focus

  • Stock Solution : Dissolve in DMSO (50 μL), then dilute with PEG300 (300 μL), Tween 80 (50 μL), and ddH₂O (600 μL) for aqueous compatibility .
  • Concentration Calibration : Use UV absorbance at 242 nm (ε = ~16,500 L·mol⁻¹·cm⁻¹) .
  • Storage : Aliquot and store at -20°C to prevent solvent evaporation or thermal degradation .

How does deuteration at specific positions influence Hydrocortisone’s metabolic stability in tracer studies?

Advanced Research Focus
Deuteration at positions 2,4,6,21 slows hepatic metabolism (e.g., CYP3A4-mediated oxidation) by kinetic isotope effects. This prolongs half-life in vivo, enabling precise tracing of glucocorticoid receptor dynamics . For stress studies, deuterated cortisol administered post-trauma modulates HPA axis activity, reducing PTSD risk in clinical models .

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